![molecular formula C8H13NO B15234691 2-Methyl-octahydrocyclopenta[c]pyrrol-5-one](/img/structure/B15234691.png)
2-Methyl-octahydrocyclopenta[c]pyrrol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-Methyl-octahydrocyclopenta[c]pyrrol-5-one can be achieved through several routes. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.
Analyse Des Réactions Chimiques
2-Methyl-octahydrocyclopenta[c]pyrrol-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iron (III) chloride for pyrrole condensation and ruthenium complexes for selective bimolecular assembly . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted pyrroles and other heterocyclic compounds.
Applications De Recherche Scientifique
2-Methyl-octahydrocyclopenta[c]pyrrol-5-one has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex heterocyclic compounds . In biology and medicine, derivatives of this compound have shown potential as antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, anticancer, and antiparasitic agents . Additionally, it can be used as an enzyme inhibitor in various biological pathways .
Mécanisme D'action
The mechanism of action of 2-Methyl-octahydrocyclopenta[c]pyrrol-5-one involves its interaction with molecular targets and pathways in the body. The compound’s unique structure allows it to bind to specific enzymes and receptors, inhibiting their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
2-Methyl-octahydrocyclopenta[c]pyrrol-5-one can be compared to other similar compounds, such as pyrrole derivatives and other heterocyclic compounds. Some similar compounds include 2,5-dimethoxytetrahydrofuran, N-acylpyrroles, and N-sulfonylpyrroles . The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct reactivity and biological activity compared to other compounds.
Propriétés
Formule moléculaire |
C8H13NO |
|---|---|
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
2-methyl-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrol-5-one |
InChI |
InChI=1S/C8H13NO/c1-9-4-6-2-8(10)3-7(6)5-9/h6-7H,2-5H2,1H3 |
Clé InChI |
HKVSBWUHJDYRGQ-UHFFFAOYSA-N |
SMILES canonique |
CN1CC2CC(=O)CC2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl7-formylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B15234615.png)
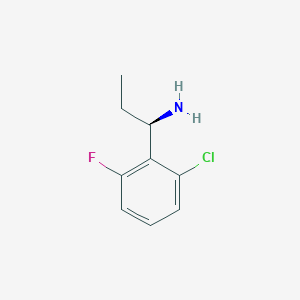
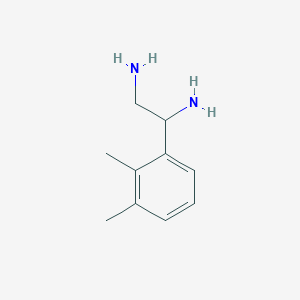

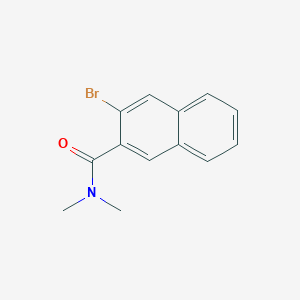
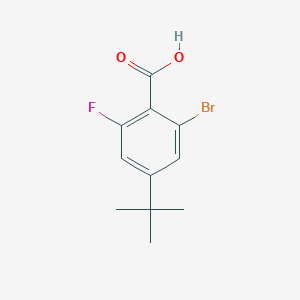

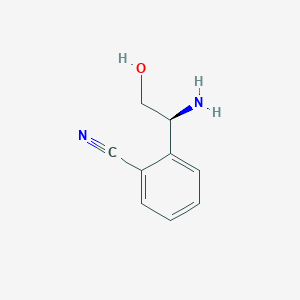
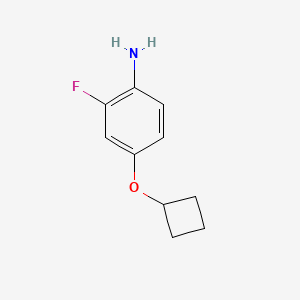
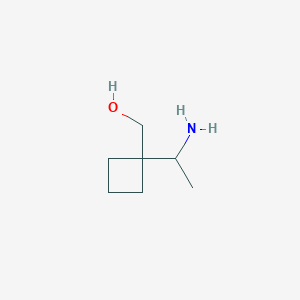
![1-[2-(Trifluoromethyl)phenyl]pentan-2-one](/img/structure/B15234692.png)
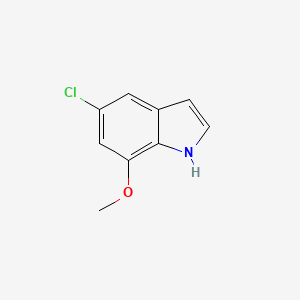
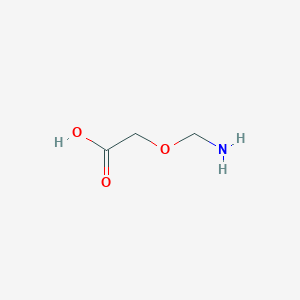
![5-Chloro-2-phenylpyrido[3,4-B]pyrazine](/img/structure/B15234702.png)
